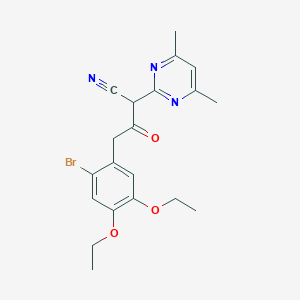
4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile involves the inhibition of specific enzymes. Studies have shown that this compound inhibits the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters such as acetylcholine. This inhibition results in an increase in the levels of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile are diverse and depend on the specific application. In the field of medicinal chemistry, this compound has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Studies have shown that this compound exhibits potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, where it has been shown to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile in lab experiments include its potent inhibitory activity against specific enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been shown to exhibit potent anti-tumor activity and can induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific reagents and conditions for its synthesis.
Orientations Futures
There are several future directions for the scientific research related to 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile. One potential direction is the further investigation of its potential use in the development of new drugs for the treatment of various diseases. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and nanomaterials, and further investigation in this area could lead to the development of new materials with unique properties. Finally, future research could focus on the optimization of the synthesis method for this compound, making it more efficient and cost-effective.
Conclusion:
In conclusion, 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research in this area could lead to the development of new drugs and materials with unique properties.
Méthodes De Synthèse
The synthesis of 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2,4,6-trimethylpyrimidine with ethyl 2-bromo-4,5-diethoxybenzoate in the presence of a base such as potassium carbonate. This results in the formation of 2-(2-bromo-4,5-diethoxyphenyl)-4,6-dimethylpyrimidine. The second step involves the reaction of this intermediate with ethyl cyanoacetate in the presence of a base such as sodium hydride. This results in the formation of the final product, 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile.
Applications De Recherche Scientifique
The compound 4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Propriétés
IUPAC Name |
4-(2-bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c1-5-26-18-9-14(16(21)10-19(18)27-6-2)8-17(25)15(11-22)20-23-12(3)7-13(4)24-20/h7,9-10,15H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZJDWBEWWSBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)CC(=O)C(C#N)C2=NC(=CC(=N2)C)C)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4,5-diethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-3-oxobutanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)
![1-[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7682039.png)
![2-[1-[(2,6-Dichlorophenyl)methylsulfonyl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7682058.png)


![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)
![methyl (6R)-4-[(2-cyclopentyl-1,3-thiazol-5-yl)methyl]-6-methylmorpholine-2-carboxylate](/img/structure/B7682116.png)
![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)

![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![4-(2,2-difluoroethyl)-N-[3-[ethyl(methyl)amino]phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7682142.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)